(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE
Description
Properties
IUPAC Name |
(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O2/c24-22-7-2-1-5-17(22)15-29-21-6-3-4-16(13-21)12-18(14-26)23(28)27-20-10-8-19(25)9-11-20/h1-13H,15H2,(H,27,28)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZXCXJEDVSKHU-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl alcohol with 3-bromophenol to form 3-[(2-chlorophenyl)methoxy]phenol. This intermediate is then reacted with 4-fluoroaniline and acrylonitrile under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group under specific conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Electron-Withdrawing Groups: The 2-cyano group in the target compound is absent in analogs, which may enhance electrophilicity and binding affinity but reduce solubility compared to methoxy or alkyl substituents .
Amide Nitrogen Substituents: The N-(4-fluorophenyl) group balances lipophilicity and electronic effects, differing from ’s 4-methoxyphenyl (electron-rich) and ’s dimethylaminopropyl (basic, polar) .
Research Findings and Implications
While specific pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Binding Affinity: The cyano group may improve interaction with polar residues in enzyme active sites, as seen in nitrile-containing inhibitors (e.g., covalent kinase inhibitors) .
- Solubility: The N-(4-fluorophenyl) group likely reduces solubility compared to ’s dimethylaminopropyl substituent, which introduces ionizability .
- Metabolic Stability : Fluorine atoms (in the target and ) may enhance resistance to oxidative metabolism, extending half-life .
Q & A
Q. What are the optimal synthetic routes for preparing (2E)-3-{3-[(2-chlorophenyl)methoxy]phenyl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide?
The synthesis typically involves multi-step condensation reactions. A common approach includes:
- Step 1 : Preparation of chlorophenyl-methoxyphenyl intermediates via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Coupling the intermediate with a cyanoacetamide group using a Knoevenagel condensation, requiring reflux in ethanol with catalytic piperidine.
- Step 3 : Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol . Key considerations include reaction temperature control (~80°C for Step 2) and inert atmosphere to prevent oxidation of sensitive groups.
Q. Which spectroscopic techniques are critical for confirming the compound's structure and purity?
A combination of methods is required:
- ¹H/¹³C NMR : To verify aromatic proton environments and substituent positions (e.g., distinguishing E/Z isomerism via coupling constants).
- IR Spectroscopy : Identification of cyano (C≡N stretch ~2200 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : For exact molecular weight confirmation (C₂₃H₁₇ClFN₂O₂, theoretical MW: 422.08 g/mol).
- HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods predict the compound's binding affinity to biological targets?
Molecular docking with AutoDock Vina is recommended:
- Step 1 : Prepare the ligand (target compound) by optimizing its geometry using DFT (e.g., B3LYP/6-31G* basis set).
- Step 2 : Retrieve the protein structure (e.g., from PDB) and remove water molecules/cofactors.
- Step 3 : Define the binding site grid box dimensions based on active site residues.
- Step 4 : Run docking simulations (default parameters: exhaustiveness=8, num_modes=9). Analyze results using PyMOL or Chimera for pose validation. Comparative scoring with known inhibitors enhances reliability .
Q. How to resolve contradictions between experimental and computational data for this compound's reactivity?
Address discrepancies through:
- Experimental Validation : Repeat reactions under controlled conditions (e.g., inert atmosphere, strict temperature regulation) to minimize side reactions.
- DFT Calculations : Compare HOMO-LUMO gaps and Fukui indices to predict electrophilic/nucleophilic sites.
- Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediate formation rates. Cross-referencing with crystallographic data (e.g., SHELX-refined structures) can validate bond lengths/angles .
Q. What experimental design principles apply to evaluating its biological activity (e.g., anticancer or anti-inflammatory effects)?
Follow a tiered approach:
- In Vitro Screening : Use MTT assays (IC₅₀ determination) on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.
- Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and ROS detection (DCFH-DA probe).
- In Vivo Models : Administer the compound (10–50 mg/kg) in murine inflammation models (e.g., carrageenan-induced paw edema) with COX-2 inhibition assays. Ensure dose-response curves and statistical validation (ANOVA, p<0.05) .
Q. How does solvent polarity influence the compound's stability during synthesis?
Solvent choice impacts reaction kinetics and degradation:
- Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilic substitution rates but may promote hydrolysis of the cyano group at elevated temperatures.
- Non-Polar Solvents (Toluene, Hexane) : Reduce side reactions but slow reaction progress.
- Optimal Compromise : Ethanol or THF for balanced polarity, monitored via TLC to track intermediate stability .
Methodological Challenges & Solutions
Q. What strategies mitigate isomerization risks during synthesis?
Key approaches include:
- Steric Hindrance : Introduce bulky substituents near the double bond to favor the E-isomer.
- Low-Temperature Conditions : Conduct reactions at 0–5°C to limit thermal isomerization.
- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states. Confirm isomeric purity via NOESY NMR (absence of cross-peaks between vinyl protons and adjacent groups) .
Q. How to validate crystallographic data for this compound using SHELX software?
Follow SHELXL refinement protocols:
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.
- Structure Solution : Use SHELXD for phase determination via dual-space methods.
- Refinement : Iterative cycles with SHELXL, incorporating hydrogen atoms riding on parent atoms and anisotropic displacement parameters. Validate with R1 (<5%) and wR2 (<10%) indices. CCDC deposition ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
